molecular formula C22H16INO3S B2769379 N-[2-(3-Iodophenoxy)phenyl]naphthalene-2-sulfonamide CAS No. 2089277-59-6

N-[2-(3-Iodophenoxy)phenyl]naphthalene-2-sulfonamide

Cat. No.: B2769379
CAS No.: 2089277-59-6
M. Wt: 501.34
InChI Key: TXXKLQYXJAOZKU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-Iodophenoxy)phenyl]naphthalene-2-sulfonamide typically involves the reaction of 3-iodophenol with 2-bromonaphthalene-2-sulfonamide under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature, usually around 100°C, for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-Iodophenoxy)phenyl]naphthalene-2-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce sulfonic acid derivatives .

Scientific Research Applications

N-[2-(3-Iodophenoxy)phenyl]naphthalene-2-sulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(3-Iodophenoxy)phenyl]naphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3-Bromophenoxy)phenyl]naphthalene-2-sulfonamide
  • N-[2-(3-Chlorophenoxy)phenyl]naphthalene-2-sulfonamide
  • N-[2-(3-Fluorophenoxy)phenyl]naphthalene-2-sulfonamide

Uniqueness

N-[2-(3-Iodophenoxy)phenyl]naphthalene-2-sulfonamide is unique due to the presence of the iodine atom, which imparts distinct chemical properties and reactivity. The iodine atom can participate in specific interactions and reactions that are not possible with other halogens, making this compound valuable for certain applications .

Properties

IUPAC Name

N-[2-(3-iodophenoxy)phenyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16INO3S/c23-18-8-5-9-19(15-18)27-22-11-4-3-10-21(22)24-28(25,26)20-13-12-16-6-1-2-7-17(16)14-20/h1-15,24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXKLQYXJAOZKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=CC=C3OC4=CC(=CC=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16INO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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